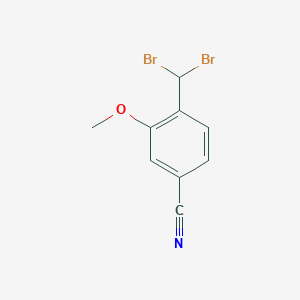

4-(Dibromomethyl)-3-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dibromomethyl)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRXOMHTCUKJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586552 | |

| Record name | 4-(Dibromomethyl)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914106-35-7 | |

| Record name | 4-(Dibromomethyl)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dibromomethyl)-3-methoxybenzonitrile (CAS No. 914106-35-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dibromomethyl)-3-methoxybenzonitrile is a key organic intermediate characterized by a benzonitrile scaffold substituted with a dibromomethyl and a methoxy group.[1][2] Its Chemical Abstracts Service (CAS) number is 914106-35-7.[2][3][4] This compound has garnered significant attention in medicinal chemistry and pharmaceutical development due to its versatile reactivity, which makes it a valuable building block for the synthesis of complex, biologically active molecules.[1][5] The presence of the dibromomethyl group, in particular, offers a reactive handle for a variety of chemical transformations, while the nitrile and methoxy functionalities contribute to the overall electronic properties and binding interactions of the parent molecule and its derivatives.

This technical guide provides a comprehensive overview of this compound, including its synthesis, purification, chemical properties, and applications in drug discovery, with a focus on its role as a crucial intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, finerenone. Safety and handling protocols for this and similar brominated compounds are also discussed to ensure safe laboratory practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 914106-35-7 | [2][3][4] |

| Molecular Formula | C₉H₇Br₂NO | [1][2] |

| Molecular Weight | 304.97 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4][6] |

| IUPAC Name | This compound | [2] |

Synthesis and Purification

The primary synthetic route to this compound involves the free-radical bromination of 3-methoxy-4-methylbenzonitrile. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][7] The reaction proceeds via a free-radical chain mechanism at the benzylic position.[1]

Reaction Mechanism: Free-Radical Bromination

The synthesis of this compound from 3-methoxy-4-methylbenzonitrile is a classic example of a Wohl-Ziegler bromination. The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical, in turn, abstracts a benzylic hydrogen from 3-methoxy-4-methylbenzonitrile to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the monobrominated product and a succinimidyl radical, which continues the chain reaction. A second bromination occurs in a similar fashion to yield the desired dibrominated product. The use of approximately 2.5 equivalents of NBS is often cited in patent literature to achieve selective dibromination.[1]

Caption: Free-radical bromination of 3-methoxy-4-methylbenzonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for benzylic bromination.[7][8][9]

Materials:

-

3-methoxy-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS) (2.2 equivalents)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent (e.g., chlorobenzene)[1]

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-methoxy-4-methylbenzonitrile in anhydrous CCl₄.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 80°C) under a nitrogen atmosphere for 8-12 hours. The reaction can be initiated with a UV lamp.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

A common solvent system for the recrystallization of similar aromatic compounds is ethanol/water or toluene/heptane.[7][10] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.

Column Chromatography:

For higher purity, the crude product can be purified by flash column chromatography on silica gel.[1][11] A typical eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the desired product.[11]

Analytical Characterization

The structure and purity of this compound are typically confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons (a singlet around 3.9 ppm), and the dibromomethyl proton (a singlet).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, the methoxy carbon, and the dibromomethyl carbon.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound (304.97 g/mol ).[1][2] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][5] Its primary application is in the synthesis of non-steroidal mineralocorticoid receptor (MR) antagonists.[12][13]

Key Intermediate in the Synthesis of Finerenone

Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist developed for the treatment of chronic kidney disease and heart failure.[12][14] this compound serves as a precursor to 4-formyl-3-methoxybenzonitrile, a key building block in the synthesis of finerenone.[12][15][16][17] The dibromomethyl group is hydrolyzed to an aldehyde to form 4-formyl-3-methoxybenzonitrile.[12]

Caption: Synthesis of Finerenone from this compound.

Other Potential Applications

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[1] The reactivity of the dibromomethyl group in this compound allows for the introduction of various functional groups, making it a versatile starting material for the synthesis of novel drug candidates.

Safety and Handling

Brominated organic compounds, including this compound, should be handled with care due to their potential toxicity and reactivity.[18]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[18][19][20][21]

-

All handling should be performed in a well-ventilated fume hood.[18][19]

Storage:

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[18]

Spill and Waste Disposal:

-

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[18]

-

All waste containing brominated compounds should be collected in designated, properly labeled containers for hazardous waste disposal.[18]

Conclusion

This compound is a synthetically important intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of finerenone. Its preparation via free-radical bromination is a well-established process, and the compound's reactivity provides a platform for the development of novel therapeutics. A thorough understanding of its synthesis, purification, and handling is crucial for researchers and scientists working in drug discovery and development.

References

- 1. Buy this compound | 914106-35-7 [smolecule.com]

- 2. This compound | C9H7Br2NO | CID 16659119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-DibroMoMethyl-3-Methoxybenzonitrile | 914106-35-7 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 914106-35-7|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 13. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile - Google Patents [patents.google.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. WO2023205164A1 - Processes for the preparation of finerenone - Google Patents [patents.google.com]

- 17. 4-Formyl-3-methoxybenzonitrile | Finerenone Intermediate | High Purity Pharmaceutical Grade | China | Manufacturer | Wuhan Biocar Pharmacy CO.,Ltd. [m.chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. ehs.providence.edu [ehs.providence.edu]

- 20. archeanchemicals.com [archeanchemicals.com]

- 21. orgchemboulder.com [orgchemboulder.com]

4-(Dibromomethyl)-3-methoxybenzonitrile molecular weight

An In-Depth Technical Guide to 4-(Dibromomethyl)-3-methoxybenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry, agrochemical synthesis, and materials science. Its unique structure, featuring a benzonitrile core substituted with a reactive dibromomethyl group and an activating methoxy group, renders it a versatile synthetic intermediate.[1] This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthetic methodologies, key chemical reactions, and diverse applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced research and development endeavors.

Part 1: Physicochemical Properties and Characterization

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a white to off-white crystalline solid under standard conditions.[2] The confluence of its three distinct functional groups—cyano (-C≡N), methoxy (-OCH₃), and dibromomethyl (-CHBr₂)—dictates its reactivity and physical characteristics. The electron-withdrawing nitrile group and the electron-donating methoxy group create a specific electronic environment on the aromatic ring, influencing its reactivity in substitution reactions.[1] The dibromomethyl group is a key reactive site, primed for nucleophilic substitution.[1]

A summary of its core physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 304.97 g/mol | [1][3][4] |

| Molecular Formula | C₉H₇Br₂NO | [1][3][5] |

| CAS Number | 914106-35-7 | [1][3][4] |

| IUPAC Name | This compound | [1][3] |

| Physical Form | Solid | [4] |

| Appearance | White to off-white | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4][5][6] |

Below is the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic route starts from a more readily available precursor, such as 3-methoxybenzonitrile, and introduces the dibromomethyl group.

The choice of this pathway is strategic; installing the dibromomethyl group via bromination of a methyl group is a standard transformation. The methoxy group directs ortho- and para- to itself, and the cyano group is a meta-director. Starting with 4-methyl-3-methoxybenzonitrile (not commercially common) or synthesizing it would be the most direct precursor for a radical bromination. An alternative involves the bromination of 3-methoxybenzyl cyanide.[1] The process generally involves introducing the bromine atoms in a controlled manner, followed by rigorous purification.[1]

Caption: Generalized workflow for the synthesis and purification.

Exemplary Synthetic Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge the starting material (e.g., 4-methyl-3-methoxybenzonitrile) and a suitable solvent (e.g., carbon tetrachloride).

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Bromination: Heat the mixture to reflux. Add N-Bromosuccinimide (NBS) portion-wise over several hours while irradiating with a UV lamp to facilitate the radical reaction. The use of NBS is crucial as it provides a low, constant concentration of bromine, minimizing side reactions.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material and to track the formation of mono- and di-brominated products.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often a mixture of starting material, mono-brominated, and di-brominated products.[1] This mixture necessitates purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is critical for isolating the desired product with high purity.[1]

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from the reactivity of its functional groups.

-

Nucleophilic Substitution: The dibromomethyl group is an excellent electrophilic site. The two bromine atoms are good leaving groups, making the compound susceptible to Sₙ1 or Sₙ2 type reactions with a wide range of nucleophiles like amines, alcohols, and thiols. This reactivity is the cornerstone of its use as a building block to introduce more complex functionalities.[1]

-

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and is ortho-, para-directing. This makes the aromatic ring susceptible to further functionalization via electrophilic substitution reactions, such as nitration or halogenation, at positions ortho to the methoxy group.[1]

Caption: Key reaction pathways for the title compound.

Part 4: Applications in Research and Development

The versatile reactivity profile of this compound makes it a valuable intermediate in several high-value R&D sectors.

-

Pharmaceutical Synthesis: This is a primary application area. The compound serves as a scaffold or intermediate in the synthesis of complex biologically active molecules.[2] Research has specifically explored its utility in developing potential anticancer and antimicrobial agents, where the unique arrangement of functional groups can be elaborated into pharmacophores that interact with biological targets.[1]

-

Agrochemical Development: In a manner similar to pharmaceuticals, its derivatives are investigated for potential use as pesticides and herbicides.[2] The goal is to create novel molecules with high efficacy for crop protection and management.[2]

-

Materials Science: The compound's electronic properties have led to its exploration in materials science. Studies have suggested its potential use in the synthesis of components for Organic Light-Emitting Diodes (OLEDs) and as a comonomer in the creation of specialty functional polymers.[1]

Part 5: Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions. It is classified as hazardous, and all laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

Storage and Handling:

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][6] This prevents degradation from moisture and atmospheric oxygen.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Transport: The product is typically shipped in cold packs to maintain its stability.[4][6]

Conclusion

This compound is a powerful and versatile chemical building block with significant potential across multiple scientific disciplines. Its value lies in the strategic combination of reactive functional groups that allow for diverse and complex molecular transformations. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers aiming to leverage its capabilities in the development of novel pharmaceuticals, advanced agrochemicals, and innovative materials. As synthetic methodologies continue to advance, the applications for this and similar highly functionalized intermediates are poised to expand further.

References

- 1. Buy this compound | 914106-35-7 [smolecule.com]

- 2. Cas 914106-35-7,4-DibroMoMethyl-3-Methoxybenzonitrile | lookchem [lookchem.com]

- 3. This compound | C9H7Br2NO | CID 16659119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 914106-35-7 [sigmaaldrich.com]

- 5. 4-DibroMoMethyl-3-Methoxybenzonitrile | 914106-35-7 [chemicalbook.com]

- 6. 914106-35-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-(Dibromomethyl)-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dibromomethyl)-3-methoxybenzonitrile is a key chemical intermediate with the IUPAC name this compound.[1] It is a crucial building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry for the preparation of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data presentation for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 914106-35-7 | [1] |

| Molecular Formula | C₉H₇Br₂NO | [3][4] |

| Molecular Weight | 304.97 g/mol | [3] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | |

| SMILES | COC1=C(C=CC(=C1)C#N)C(Br)Br | [1] |

| InChI | InChI=1S/C9H7Br2NO/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9H,1H3 | [1] |

| InChIKey | FBRXOMHTCUKJMI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of 4-methyl-3-methoxybenzonitrile.

Experimental Protocol: Bromination of 4-methyl-3-methoxybenzonitrile

This protocol describes the conversion of 4-methyl-3-methoxybenzonitrile to this compound.

Materials:

-

4-methyl-3-methoxybenzonitrile

-

Brominating agent (e.g., N-bromosuccinimide (NBS))

-

Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

Solvent (e.g., chlorobenzene, carbon tetrachloride)

Procedure:

-

In a reaction vessel, dissolve 4-methyl-3-methoxybenzonitrile in a suitable solvent such as chlorobenzene.

-

Add the brominating agent, such as N-bromosuccinimide, to the mixture.

-

Introduce a radical initiator, for instance, AIBN, to start the reaction.

-

Heat the reaction mixture and maintain it at reflux for a specified duration to ensure the completion of the dibromination.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any solid by-products.

-

Wash the filtrate with water and then with a brine solution.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound using a suitable technique, such as recrystallization or column chromatography.

Role in the Synthesis of Finerenone

This compound is a critical intermediate in the manufacturing of Finerenone. It is converted to 4-formyl-3-methoxybenzonitrile through hydrolysis.[2]

Experimental Protocol: Hydrolysis to 4-formyl-3-methoxybenzonitrile

This protocol outlines the hydrolysis of this compound.

Materials:

-

This compound

-

Water

-

Solvent (e.g., dimethylformamide, dimethylacetamide, N-methylpyrrolidone)

Procedure:

-

Dissolve this compound in a suitable solvent like dimethylformamide.

-

Add water to the reaction mixture.

-

Heat the mixture to facilitate the hydrolysis reaction.

-

Monitor the reaction progress until completion.

-

Upon completion, cool the reaction mixture.

-

Extract the product, 4-formyl-3-methoxybenzonitrile, using a suitable organic solvent.

-

Wash and dry the organic extract.

-

Remove the solvent to obtain the crude product.

-

Purify the 4-formyl-3-methoxybenzonitrile, typically through crystallization, to achieve high purity (>99%).[5]

Other Potential Applications

While the primary application of this compound is in pharmaceutical synthesis, preliminary research suggests its potential in other areas, although extensive quantitative data is not yet available.

-

Medicinal Chemistry : Derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents.[3]

-

Materials Science : There is interest in exploring its use in the development of organic light-emitting diodes (OLEDs) and as a comonomer in polymer synthesis.[3]

Further research is required to fully characterize the efficacy and establish detailed experimental protocols for these applications.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-established role in the synthesis of Finerenone underscores its importance in the pharmaceutical industry. The synthetic protocols provided in this guide offer a foundation for its preparation and utilization in a laboratory setting. While other applications in medicinal chemistry and materials science are emerging, they represent areas ripe for further investigation to uncover the full potential of this compound.

References

- 1. This compound | C9H7Br2NO | CID 16659119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 3. Buy this compound | 914106-35-7 [smolecule.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile - Google Patents [patents.google.com]

A Technical Guide to the Reactivity Profile of 4-(Dibromomethyl)-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity, synthetic utility, and key experimental protocols for 4-(dibromomethyl)-3-methoxybenzonitrile. This versatile organic compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique molecular architecture, featuring a dibromomethyl group, a methoxy substituent, and a nitrile function on a benzene ring, offers a rich landscape for chemical transformations.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] Its core physical and chemical identifiers are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇Br₂NO | [1][3] |

| Molecular Weight | 304.97 g/mol | [1][3] |

| CAS Number | 914106-35-7 | [1][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-methoxy-4-(dibromomethyl)benzonitrile | [3][5] |

Core Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three primary functional groups: the highly reactive dibromomethyl group, the aromatic ring, and the nitrile group.

The geminal dibromide at the benzylic position is the most reactive site on the molecule. This group is an excellent precursor to an aldehyde functional group and is susceptible to nucleophilic attack.

-

Hydrolysis to Aldehyde : The most significant reaction of this compound is its conversion to 4-formyl-3-methoxybenzonitrile.[5][6] This transformation is typically achieved through hydrolysis, often facilitated by a silver salt like silver nitrate, which acts as a halogen scavenger.[1][6][7] This aldehyde is a central building block for various complex molecules, including the drug Finerenone.[5][8][9]

-

Nucleophilic Substitution : The bromine atoms can be displaced by a variety of nucleophiles, such as amines or alcohols, in nucleophilic substitution reactions.[1] This allows for the introduction of diverse functionalities at the benzylic position.

The benzene ring can undergo electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

-

Directing Effects :

-

Methoxy Group (-OCH₃) : As a strong electron-donating group, the methoxy substituent is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[1][10]

-

Nitrile (-CN) and Dibromomethyl (-CHBr₂) Groups : Both the nitrile and dibromomethyl groups are electron-withdrawing and act as deactivating groups, directing incoming electrophiles to the meta position relative to themselves.[1][10]

-

The overall outcome of an EAS reaction is governed by the dominant activating effect of the methoxy group, making positions 2 and 6 (ortho to methoxy) the most likely sites for substitution.

Key Synthetic Transformations & Protocols

This compound is primarily used as an intermediate. The following sections detail its synthesis and its most common subsequent transformation.

The title compound is prepared via the radical bromination of 4-methyl-3-methoxybenzonitrile. To favor the formation of the dibrominated product, an excess of the brominating agent is used.[7]

-

Reaction : 4-methyl-3-methoxybenzonitrile → this compound

-

Reagents : N-Bromosuccinimide (NBS, ~2.5 equivalents), radical initiator (e.g., benzoyl peroxide).[1][7]

-

Solvent : A non-polar solvent such as chlorobenzene or carbon tetrachloride is typically used.[1][9]

-

Conditions : The reaction is carried out at elevated temperatures (e.g., 85-95°C) to facilitate radical initiation.[9]

The conversion of the dibromomethyl group to an aldehyde is a high-yield and critical reaction. The protocol below is based on established literature procedures.[6][7]

-

Setup : A solution of this compound (e.g., 18.22 g, 59.74 mmol) is prepared in ethanol (e.g., 300 mL) in a round-bottom flask equipped with a reflux condenser.[6][7]

-

Reagent Addition : A solution of silver nitrate (AgNO₃) (e.g., 25.0 g, 147 mmol) in water (e.g., 75 mL) is added dropwise to the refluxing ethanol solution.[6][7]

-

Reaction : The mixture is maintained at reflux for approximately 30 minutes. The formation of a precipitate (silver bromide) is observed.[6][7]

-

Workup :

-

Purification : The crude 4-formyl-3-methoxybenzonitrile can be purified by recrystallization or chromatography to yield a white solid with high purity (>99%).[7][9]

Applications in Development

The unique reactivity of this compound makes it a valuable precursor in several high-value chemical sectors.

-

Pharmaceutical Synthesis : It is a documented key intermediate for Finerenone, a treatment for chronic kidney disease associated with type 2 diabetes.[8][9] Its derivatives have also been explored for their potential as anticancer and antimicrobial agents.[1]

-

Agrochemical Development : The compound serves as a building block for novel pesticides and herbicides.[1][2]

-

Materials Science : Research has indicated potential applications in the synthesis of functional polymers and as a component to enhance the stability and performance of Organic Light-Emitting Diodes (OLEDs).[1]

References

- 1. Buy this compound | 914106-35-7 [smolecule.com]

- 2. Cas 914106-35-7,4-DibroMoMethyl-3-Methoxybenzonitrile | lookchem [lookchem.com]

- 3. This compound | C9H7Br2NO | CID 16659119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(bromomethyl)-4-methoxybenzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 5. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 6. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 7. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 9. EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Safety Guide: 4-(Dibromomethyl)-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-(Dibromomethyl)-3-methoxybenzonitrile (CAS No: 914106-35-7). The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a white to off-white solid primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇Br₂NO | [1][3] |

| Molecular Weight | 304.97 g/mol | [3] |

| CAS Number | 914106-35-7 | [3] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | Not available | [1][5] |

| Boiling Point | Not available | [1][5] |

| Solubility | No data available | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive nature and acute toxicity upon ingestion.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

GHS Pictograms:

-

(GHS05: Corrosion)

-

(GHS07: Exclamation Mark)

Signal Word: Danger

The following diagram illustrates the GHS hazard classification pathway for this chemical.

Caption: GHS Hazard Classification Pathway.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling this substance.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts may be generated. |

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Eyewash stations and safety showers must be readily accessible.[6]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Recommended storage is under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][4]

The logical workflow for safe handling and storage is depicted below.

Caption: Safe Handling and Storage Workflow.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

The following diagram outlines the decision-making process for first aid response.

Caption: First Aid Emergency Response Flowchart.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

For spills, wear appropriate PPE and ensure adequate ventilation.[6] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8] Avoid generating dust.

Toxicological and Ecological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

This guide is intended to provide essential safety information. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. Cas 914106-35-7,4-DibroMoMethyl-3-Methoxybenzonitrile | lookchem [lookchem.com]

- 2. Buy this compound | 914106-35-7 [smolecule.com]

- 3. This compound | C9H7Br2NO | CID 16659119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-DibroMoMethyl-3-Methoxybenzonitrile | 914106-35-7 [amp.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. fishersci.com [fishersci.com]

- 7. theory.labster.com [theory.labster.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Synthesis and Precursors of 4-(Dibromomethyl)-3-methoxybenzonitrile

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(Dibromomethyl)-3-methoxybenzonitrile, a key intermediate in the development of advanced pharmaceutical agents. The document details the selection of primary precursors, the rationale behind reaction choices, and step-by-step protocols for its synthesis. Emphasis is placed on the core chemical transformations, including the strategic methylation of a phenolic precursor and the subsequent regioselective benzylic dibromination. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into the practical execution of these critical reactions.

Introduction and Strategic Overview

This compound (Molecular Formula: C₉H₇Br₂NO) is a highly functionalized aromatic compound of significant interest in medicinal chemistry.[1][2] Its utility is most notably demonstrated as a crucial building block in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[3] The strategic importance of this intermediate necessitates robust and scalable synthetic routes, which hinge on the efficient preparation of its direct precursors.

The core synthetic strategy involves a two-step sequence starting from a readily accessible substituted benzonitrile:

-

Precursor Synthesis: The preparation of the key intermediate, 4-methyl-3-methoxybenzonitrile .

-

Benzylic Dibromination: The selective radical-mediated bromination of the methyl group to yield the final product.

This guide will dissect each stage, focusing on the causality behind experimental design and providing validated protocols.

Primary Precursor: Synthesis of 4-Methyl-3-methoxybenzonitrile

The immediate precursor to the target molecule is 4-methyl-3-methoxybenzonitrile.[3][4] A logical and efficient synthetic route to this compound begins with the commercially available 3-hydroxy-4-methylbenzonitrile .[5][6][7] This approach leverages a straightforward methylation reaction.

Step 1: Methylation of 3-Hydroxy-4-methylbenzonitrile

The conversion of the phenolic hydroxyl group to a methoxy ether is a classic and high-yielding transformation. The selection of a suitable methylating agent and base is critical for ensuring complete conversion while avoiding side reactions.

Causality of Experimental Choice:

-

Methylating Agent: Dimethyl sulfate (DMS) is a powerful and cost-effective methylating agent for phenols.[8] It reacts readily with the phenoxide ion formed in situ.

-

Base: An alkali metal carbonate, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is an ideal base.[8] It is strong enough to deprotonate the phenol, forming the nucleophilic phenoxide, but mild enough to prevent undesired side reactions.

-

Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is chosen to facilitate the dissolution of the reagents and promote the Sₙ2 reaction mechanism.

The overall transformation is depicted below:

Deeper Precursor Synthesis: The Sandmeyer Reaction

For enhanced vertical integration of the synthesis, 3-hydroxy-4-methylbenzonitrile itself can be prepared from a corresponding aniline derivative via the Sandmeyer reaction.[9] This classic transformation allows for the introduction of a nitrile group onto an aromatic ring. The process involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt to replace the diazonium group.[10]

Core Transformation: Benzylic Dibromination

The pivotal step in the synthesis is the conversion of the methyl group of 4-methyl-3-methoxybenzonitrile into a dibromomethyl group. This is achieved through a free-radical substitution reaction.[11][12]

Causality of Experimental Choice:

-

Reaction Type: A benzylic C-H bond is significantly weaker than an aromatic C-H bond due to the resonance stabilization of the resulting benzylic radical.[11] This energetic favorability makes the benzylic position highly susceptible to hydrogen abstraction by a radical species, initiating a chain reaction.

-

Reagent Selection: While molecular bromine (Br₂) under UV light can effect benzylic bromination, it can also lead to undesired electrophilic aromatic substitution (ring bromination).[13][14] To ensure high regioselectivity, N-Bromosuccinimide (NBS) is the reagent of choice.[13][15][16] NBS serves as a source for a low, constant concentration of Br₂, which favors the radical pathway over competitive ionic pathways.[13][15] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used effectively.[3]

-

Initiator: The reaction requires a radical initiator to start the chain reaction. Common initiators include 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decompose upon heating to generate radicals.[17]

-

Solvent: An inert solvent that is stable under radical conditions, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, is typically used.[17][18]

Mechanism of Benzylic Bromination with NBS

The reaction proceeds via a well-established free-radical chain mechanism:

-

Initiation: Thermal decomposition of the initiator (e.g., AIBN) generates initial radicals. These radicals react with trace HBr to produce a bromine radical (Br•), or light can cleave the low concentration of Br₂ into two Br• radicals.

-

Propagation:

-

Step 1: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr.

-

Step 2: The benzylic radical reacts with a molecule of Br₂ (generated from the reaction of NBS and HBr) to form the monobrominated product and a new bromine radical, which continues the chain.

-

-

Repetition for Dibromination: The propagation cycle repeats on the now-activated bromomethyl group to install the second bromine atom.

-

Termination: The chain reaction ceases when two radical species combine.

Experimental Protocols and Data

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Synthesis of 4-Methyl-3-methoxybenzonitrile

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-4-methylbenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 mL per gram of starting material).

-

Reaction Initiation: Stir the suspension vigorously and add dimethyl sulfate (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Synthesis of this compound

-

Reagent Charging: In a reaction vessel fitted with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve 4-methyl-3-methoxybenzonitrile (1.0 eq.) in a suitable solvent such as 1,2-dichlorobenzene.[3]

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (2.0-2.5 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.).[3]

-

Reaction: Heat the mixture to approximately 80-90°C. The reaction is often exothermic and should be carefully controlled. Maintain heating for 8-12 hours or until TLC analysis indicates full consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with the solvent.

-

Purification: Concentrate the filtrate under vacuum. The resulting crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to afford pure this compound.[1]

Data Summary

The following table summarizes the key components and conditions for the synthesis.

| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Ref. |

| 1. Methylation | 3-Hydroxy-4-methylbenzonitrile | Dimethyl Sulfate, K₂CO₃ | Acetone | >90% | [8] |

| 2. Dibromination | 4-Methyl-3-methoxybenzonitrile | N-Bromosuccinimide, AIBN | 1,2-Dichlorobenzene | 70-85% | [3] |

Conclusion

The synthesis of this compound is reliably achieved through a two-step process starting from 3-hydroxy-4-methylbenzonitrile. The key transformations—phenolic methylation and free-radical benzylic dibromination—are robust and well-understood reactions. The critical factor for success in the final step is the use of a regioselective brominating agent like N-Bromosuccinimide to prevent unwanted aromatic substitution and maximize the yield of the desired benzylically substituted product. The protocols and mechanistic insights provided in this guide offer a solid foundation for the laboratory-scale synthesis and process development of this vital pharmaceutical intermediate.

References

- 1. Buy this compound | 914106-35-7 [smolecule.com]

- 2. This compound | C9H7Br2NO | CID 16659119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 4. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-4-methylbenzonitrile | C8H7NO | CID 17750920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 12. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 17. researchgate.net [researchgate.net]

- 18. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(Dibromomethyl)-3-methoxybenzonitrile: A Technical Guide

Affiliation: Advanced Molecular Analysis Core, NovaSpectra Technologies

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Dibromomethyl)-3-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed, field-proven protocols for acquiring such data. The guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for analysis and a deeper understanding of the underlying spectroscopic principles.

Introduction: The Significance of this compound

This compound (C₉H₇Br₂NO, Molar Mass: 304.97 g/mol ) is a substituted benzonitrile that serves as a versatile building block in organic synthesis.[1] Its utility stems from the presence of multiple reactive functional groups: a nitrile, a methoxy group, and a dibromomethyl group. These moieties allow for a wide range of chemical transformations, making it a valuable precursor for the development of novel bioactive molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the dibromomethyl group is a precursor to an aldehyde or can participate in various coupling reactions. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring.[1]

Given its role in the synthesis of potentially therapeutic agents, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure. This guide will detail the expected spectroscopic signature of this compound using predictive models and established principles of chemical analysis.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data has been generated using established prediction algorithms and expert analysis based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | m | 3H | Aromatic Protons |

| ~6.8 | s | 1H | -CHBr₂ |

| ~3.9 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-OCH₃ |

| ~135 | Aromatic C-H |

| ~133 | Aromatic C-H |

| ~118 | Aromatic C-CN |

| ~115 | -CN |

| ~112 | Aromatic C-H |

| ~56 | -OCH₃ |

| ~35 | -CHBr₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted solid-state (KBr pellet) IR spectrum of this compound will exhibit several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -CHBr₂) |

| ~2230-2210 | Strong, Sharp | C≡N stretch (nitrile)[3] |

| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250-1000 | Strong | C-O stretch (aryl ether)[4] |

| ~700-550 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.[5][6][7][8][9] The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks in an approximate 1:2:1 ratio.[10][11]

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment | Notes |

| 303/305/307 | [M+H]⁺ | Molecular ion peak with characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 224/226 | [M - Br]⁺ | Loss of a bromine radical. |

| 144 | [M - 2Br - H]⁺ | Loss of both bromine atoms and a proton. |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for this compound.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.[12]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger sample quantity or longer acquisition time may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Perform phase and baseline corrections to the resulting spectra.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

Identify the chemical shift of each peak.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Caption: Workflow for IR data acquisition using the KBr pellet method.

Protocol:

-

Sample Preparation:

-

In a clean agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.[13][14][15]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[14][15]

-

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.[13][14]

-

Transfer a portion of the mixture to a pellet die.

-

Press the mixture under a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[14][16]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum to account for atmospheric and instrumental contributions.

-

Acquire the spectrum of the sample.

-

Process the data to obtain a transmittance or absorbance spectrum.

-

Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Further dilute this solution to a final concentration of 1-10 µg/mL for infusion.

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge (m/z) range.

-

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of this compound. While the NMR, IR, and MS data are based on predictive models, they offer a reliable reference for researchers working with this compound. The detailed experimental workflows are designed to ensure the acquisition of high-quality, reproducible data, which is essential for the unambiguous structural elucidation and purity assessment of this important synthetic intermediate.

References

- 1. Buy this compound | 914106-35-7 [smolecule.com]

- 2. Cas 914106-35-7,4-DibroMoMethyl-3-Methoxybenzonitrile | lookchem [lookchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. IR spectrum: Ethers [quimicaorganica.org]

- 5. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 15. shimadzu.com [shimadzu.com]

- 16. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

An In-depth Technical Guide on the Solubility of 4-(Dibromomethyl)-3-methoxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Dibromomethyl)-3-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the expected solubility trends based on its chemical structure and provides detailed experimental protocols for researchers to determine its solubility in various organic solvents.

Introduction

This compound is an organic compound with the molecular formula C₉H₇Br₂NO.[1] Its structure, featuring a benzonitrile core with a dibromomethyl and a methoxy group, renders it a versatile building block in organic synthesis.[1] The solubility of this intermediate is a critical parameter that influences reaction kinetics, purification methods such as recrystallization, and the overall efficiency of synthetic processes.[1] Understanding its solubility profile is therefore essential for process optimization and scale-up in drug development and chemical manufacturing.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the polarity of this compound suggests its solubility in a range of organic solvents. The presence of the polar cyano (-CN) and methoxy (-OCH₃) groups, combined with the less polar dibromomethyl (-CHBr₂) group and the aromatic ring, indicates that it will likely exhibit good solubility in polar aprotic and moderately polar solvents. Solvents such as acetonitrile and dimethyl sulfoxide (DMSO) are noted to be effective in synthetic transformations involving this compound due to their ability to stabilize charged intermediates.[1]

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile | High | The polar nature of acetonitrile can effectively solvate the polar functional groups of the molecule. It is also used as a solvent in HPLC for the purification of related brominated compounds.[1] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent known for its excellent solvating ability for a wide range of organic compounds.[1] | |

| Tetrahydrofuran (THF) | Moderate to High | THF has a moderate polarity and is a good solvent for many organic compounds. It is mentioned as a solvent for organometallic reactions which may involve similar intermediates.[1] | |

| Halogenated | Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent that can dissolve a wide range of organic compounds. Halogenated solvents like carbon tetrachloride and chlorobenzene have been used in the synthesis of this compound.[1] |

| Chloroform | Moderate to High | Similar to DCM, chloroform is a common solvent for organic compounds with mixed polarity. | |

| Ester | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar solvent and is often used for extraction and chromatography of organic compounds. It has been used in the workup of reactions involving precursors to this compound. |

| Aromatic | Toluene | Low to Moderate | The aromatic nature of toluene may provide some solubility through π-π stacking interactions with the benzene ring of the solute. |

| Polar Protic | Ethanol | Low to Moderate | The ability of ethanol to hydrogen bond might limit its effectiveness in solvating the non-protic solute. However, it has been used as a solvent in reactions involving precursors of the target molecule.[1] |

| Methanol | Low to Moderate | Similar to ethanol, methanol's protic nature may not be ideal for achieving high solubility. | |

| Nonpolar | Hexane | Low | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar functional groups of this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocols describe the equilibrium solubility shake-flask method, a widely accepted technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid organic compound.

Detailed Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Add a precise volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed for a set duration.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S (mg/mL) = (Concentration from analysis) × (Dilution factor)

-

Signaling Pathway for Solubility Determination Logic

The decision-making process for characterizing the solubility of a pharmaceutical intermediate can be visualized as a logical pathway.

Caption: Logical pathway for solubility characterization in drug development.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its chemical structure provides valuable insights into its likely behavior in various organic solvents. For researchers and drug development professionals, the ability to experimentally determine the solubility of such intermediates is paramount. The protocols and workflows detailed in this guide offer a robust framework for generating reliable and accurate solubility profiles, thereby facilitating informed decisions in process chemistry and formulation development.

References

An In-Depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-(Dibromomethyl)-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular electronic effects within 4-(dibromomethyl)-3-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the interplay of electron-donating and withdrawing groups on the benzonitrile scaffold is crucial for predicting reactivity, designing novel synthetic pathways, and elucidating structure-activity relationships.

Core Concepts: Inductive and Resonance Effects

The electronic properties of substituents on an aromatic ring are primarily governed by two fundamental phenomena: the inductive effect (I) and the resonance effect (R) (also known as the mesomeric effect).

-

Inductive Effect: This is a through-bond polarization of sigma (σ) bonds caused by the electronegativity difference between atoms. Electron-withdrawing groups (-I) pull electron density towards themselves, while electron-donating groups (+I) push electron density away.[1]

-

Resonance Effect: This is a through-space delocalization of pi (π) electrons across a conjugated system. Electron-donating groups (+R) delocalize lone pairs into the π-system, increasing electron density on the ring. Electron-withdrawing groups (-R) pull π-electron density from the ring into the substituent.

Analysis of Substituent Effects in this compound

The subject molecule, this compound, possesses three key substituents on the benzene ring, each contributing to the overall electronic landscape of the molecule.

The Methoxy Group (-OCH₃) at Position 3

The methoxy group is a classic example of a substituent with opposing electronic effects.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the sigma bond.

-

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect is electron-donating and increases the electron density at the ortho and para positions relative to the methoxy group.

In the case of 3-methoxybenzonitrile, the methoxy group is meta to the nitrile group and ortho to the dibromomethyl group. Its electron-donating resonance effect will primarily influence the electron density at positions 2, 4, and 6.

The Nitrile Group (-CN) at Position 1

The nitrile (or cyano) group is a potent electron-withdrawing group.

-

Inductive Effect (-I): The nitrogen atom is more electronegative than the carbon atom, and the sp-hybridized carbon of the nitrile is more electronegative than an sp²-hybridized aromatic carbon. This results in a strong electron-withdrawing inductive effect.

-

Resonance Effect (-R): The π-system of the nitrile group can accept electron density from the aromatic ring through resonance, further decreasing the electron density on the ring.[2]

The Dibromomethyl Group (-CHBr₂) at Position 4

The dibromomethyl group's electronic effect is primarily inductive.

-

Inductive Effect (-I): Bromine is a highly electronegative halogen. The presence of two bromine atoms on the methyl group results in a strong electron-withdrawing inductive effect, pulling electron density from the benzene ring. Halogens, while having lone pairs, are generally considered to have a dominant inductive effect over their weaker resonance donation.[3]

-

Resonance Effect: The dibromomethyl group does not have a significant resonance effect with the aromatic ring.

Quantitative Analysis: Hammett and Taft Constants

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[4] The substituent's electronic influence is captured by the Hammett constant (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]

The Taft equation is an extension of the Hammett equation used to separate polar (inductive), steric, and resonance effects, particularly in aliphatic and ortho-substituted systems.[6] The polar substituent constant is denoted as σ*.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Methoxy (-OCH₃) | meta | σ_m = +0.12 | Weakly Electron-Withdrawing (dominant -I) |

| para | σ_p = -0.27 | Electron-Donating (dominant +R) | |

| Nitrile (-CN) | meta | σ_m = +0.56 | Strongly Electron-Withdrawing |

| para | σ_p = +0.66 | Strongly Electron-Withdrawing | |

| Dibromomethyl (-CHBr₂) * | para | Estimated > +0.4 | Strongly Electron-Withdrawing (-I) |

Interplay of Electronic Effects and Predicted Reactivity

The overall electronic character of the aromatic ring in this compound is a summation of the individual substituent effects.

Caption: Interplay of electron-donating and withdrawing effects.

The strong electron-withdrawing nature of the nitrile and dibromomethyl groups will significantly deactivate the aromatic ring towards electrophilic aromatic substitution. The methoxy group, while having a donating resonance effect, is meta to the primary deactivating group (nitrile) and its activating effect is likely overcome by the combined deactivation of the other two substituents. Any electrophilic attack would be directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6), but the overall reactivity will be low.

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, although the reaction conditions would need to be harsh.

Experimental Protocols for Determining Electronic Effects

The following are detailed methodologies for the experimental and computational determination of the electronic effects in this compound.

Spectroscopic Analysis

Objective: To observe shifts in the λ_max of π → π* transitions, which correlate with the electronic effects of the substituents.

Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol) at a concentration of approximately 10⁻⁴ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent.

-

Record the absorption spectrum of the sample solution from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λ_max) for the primary and secondary absorption bands.

-

-

Analysis: Compare the λ_max values with that of unsubstituted benzonitrile. A bathochromic shift (to longer wavelengths) indicates a net electron-donating effect, while a hypsochromic shift (to shorter wavelengths) suggests a net electron-withdrawing effect.

Caption: Workflow for UV-Vis spectroscopic analysis.

Objective: To measure the stretching frequency of the nitrile group (ν_C≡N), which is sensitive to the electronic environment of the aromatic ring.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) or prepare a KBr pellet containing a small amount of the solid sample.

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the solvent or an empty KBr pellet press.

-

Record the IR spectrum of the sample from 4000 to 400 cm⁻¹.

-

Identify the precise wavenumber of the nitrile stretching vibration (typically around 2220-2240 cm⁻¹).

-

-

Analysis: An increase in the nitrile stretching frequency compared to unsubstituted benzonitrile indicates an increase in the C≡N bond strength, which is associated with electron-withdrawing substituents that reduce the electron density in the antibonding orbitals of the nitrile group.

Objective: To measure the chemical shifts of the aromatic protons and carbons, which are sensitive to the electron density at each position.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

Analysis: Compare the chemical shifts of the aromatic protons and carbons to those of unsubstituted benzonitrile. Downfield shifts (higher ppm) indicate deshielding due to reduced electron density (electron-withdrawing effect), while upfield shifts (lower ppm) indicate shielding due to increased electron density (electron-donating effect).

Determination of the Hammett Constant for the Dibromomethyl Group

Objective: To experimentally determine the Hammett constant (σ_p) for the -CHBr₂ group.

Protocol:

-

Synthesis: Synthesize a series of para-substituted benzoic acids, including para-(dibromomethyl)benzoic acid.

-

pKa Measurement:

-

Accurately prepare equimolar solutions of each benzoic acid derivative in a suitable solvent system (e.g., water or a water/ethanol mixture).

-

Titrate each solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH with a calibrated pH meter.

-

Determine the pKa for each compound from the titration curve (the pH at half-equivalence).

-

-

Calculation:

-

Calculate the Hammett constant (σ) for each substituent using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

-

Caption: Workflow for Hammett constant determination.

Computational Chemistry Protocol for Hammett Constant Determination

Objective: To computationally estimate the Hammett constant of the dibromomethyl group.

Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian.

-

Methodology:

-